molecular formula C20H23BO4 B2656157 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate CAS No. 2490665-98-8

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate

Cat. No.: B2656157
CAS No.: 2490665-98-8
M. Wt: 338.21
InChI Key: SXYZYQOGUGGWKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a study based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the structure of the compound by FT-IR, 1H NMR, 13C NMR and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction and Density Functional Theory (DFT). The results from DFT were found to be consistent with those of X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate” are not well-documented in the available literature .

Scientific Research Applications

Synthesis and Structural Analysis

A study highlights the synthesis of boric acid ester intermediates with benzene rings, specifically focusing on compounds obtained through a three-step substitution reaction. The synthesized compounds, including analogs of the tetramethyl dioxaborolan derivatives, were characterized using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was employed to predict the molecular structures, which were then validated through crystallographic analysis. The study also explored the molecular electrostatic potential and frontier molecular orbitals, shedding light on the physicochemical properties of these compounds (P.-Y. Huang et al., 2021).

Boron-Containing Compounds in Drug Discovery

Another study focused on the design and synthesis of boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives as potential HGF-mimetic agents. The incorporation of the tetramethyl dioxaborolan moiety into these molecules highlights the versatility of boron-containing compounds in medicinal chemistry. These derivatives were synthesized using the Miyaura borylation reaction, demonstrating the compound's utility in constructing complex molecules with potential therapeutic applications (B. Das et al., 2011).

Material Science and Electrolyte Additives

Research into phenyl acetate derivatives for lithium-ion battery electrolytes underscores the importance of functional groups in enhancing the performance of battery materials. The study introduced fluorine-substituted phenyl acetate as an additive, showing that such modifications can improve the stability and efficiency of lithium-ion batteries. This work exemplifies the role of tetramethyl dioxaborolan derivatives in developing advanced materials for energy storage (Bin Li et al., 2014).

Mechanism of Action

The mechanism of action of “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate” is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate” are not well-documented in the available literature .

Future Directions

The future directions for research on “4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate” are not well-documented in the available literature .

Properties

IUPAC Name

[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-14(22)23-18-12-8-16(9-13-18)15-6-10-17(11-7-15)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZYQOGUGGWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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